2-(3-Fluoro-benzyl)-cycloheptanone
Description
2-(3-Fluoro-benzyl)-cycloheptanone is a fluorinated cycloheptanone derivative featuring a benzyl group substituted with a fluorine atom at the meta position. The cycloheptanone backbone provides a seven-membered cyclic ketone, which may influence steric and electronic properties compared to smaller cyclic ketones (e.g., cyclohexanone).
Properties
Molecular Formula |
C14H17FO |
|---|---|
Molecular Weight |
220.28 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methyl]cycloheptan-1-one |
InChI |
InChI=1S/C14H17FO/c15-13-7-4-5-11(10-13)9-12-6-2-1-3-8-14(12)16/h4-5,7,10,12H,1-3,6,8-9H2 |
InChI Key |
NITYYOKGUWYMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)CC2=CC(=CC=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Fluorinated Benzaldehyde Derivatives
Several fluorinated benzaldehyde derivatives in share structural similarities with the benzyl group of 2-(3-Fluoro-benzyl)-cycloheptanone. Key examples include:
Key Observations :
- Substituent Position : The position of fluorine and hydroxyl groups significantly impacts physicochemical properties. For instance, 3-Fluoro-2-hydroxybenzaldehyde requires refrigeration (0°C–6°C), suggesting thermal instability compared to other isomers . This aligns with the hypothesis that ortho-substituted fluorinated compounds may exhibit higher reactivity.
- Molecular Weight: The benzyl group in this compound adds approximately 105.12 g/mol (C₇H₅F) to the cycloheptanone base (MW 112.17 g/mol), resulting in a total MW of ~217.29 g/mol. This is heavier than the fluorinated benzaldehydes listed above, implying differences in solubility and volatility.
Cycloheptanone vs. Smaller Cyclic Ketones
The parent compound, cycloheptanone (C₇H₁₂O, MW 112.17 g/mol), is a seven-membered cyclic ketone. Its safety data sheet () highlights handling precautions, including the need for long-sleeved protective clothing and adherence to industrial hygiene practices .
Fluorinated vs. Non-Fluorinated Analogs
- This contrasts with non-fluorinated analogs, where the benzyl group is more electron-rich.
- Biological Activity: Fluorinated compounds like 5′-Fluoro-2′-hydroxyacetophenone (CAS 405-05-0) are often explored for antimicrobial or pharmaceutical applications due to fluorine’s ability to enhance bioavailability and metabolic stability .
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